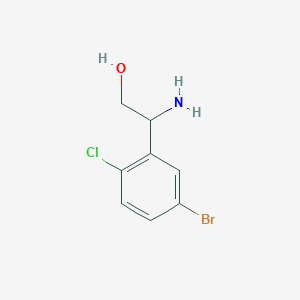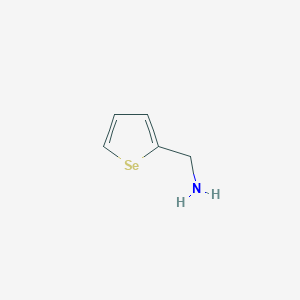![molecular formula C9H14ClF2N B12973746 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a spirocyclic framework with two fluorine atoms and an azadispiro moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of fluorine atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be employed to introduce the fluorine atoms at the desired positions.
Incorporation of the azadispiro moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions to achieve efficient production.
Purification processes: Employing techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
10,10-Difluoro-6-azadispiro[2.0.54.13]decane: The non-hydrochloride form of the compound.
6-Azadispiro[2.0.54.13]decane: Lacks the fluorine atoms.
10,10-Difluoro-6-azadispiro[2.0.54.13]decane derivatives: Compounds with different substituents on the spirocyclic framework.
Uniqueness
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride is unique due to its specific combination of fluorine atoms and azadispiro moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H14ClF2N |
|---|---|
Peso molecular |
209.66 g/mol |
Nombre IUPAC |
10,10-difluoro-8-azadispiro[2.0.54.13]decane;hydrochloride |
InChI |
InChI=1S/C9H13F2N.ClH/c10-9(11)7(3-4-7)8(9)2-1-5-12-6-8;/h12H,1-6H2;1H |
Clave InChI |
AHEMCHBCTVXQAP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC1)C3(C2(F)F)CC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


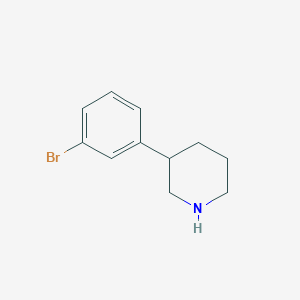

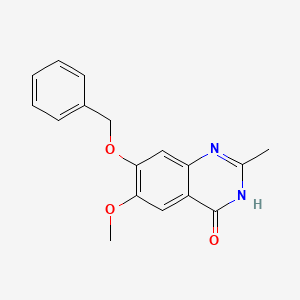
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
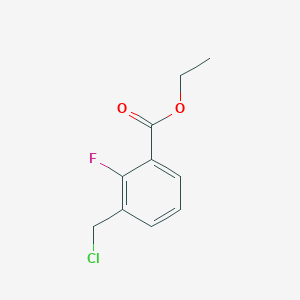

![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)
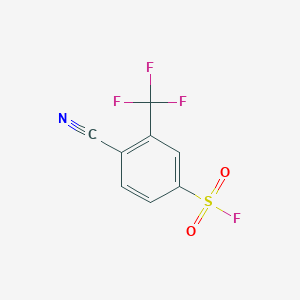

![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)
